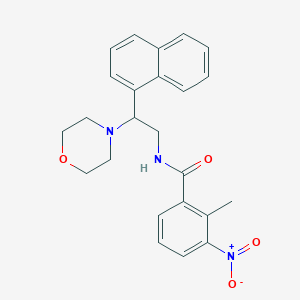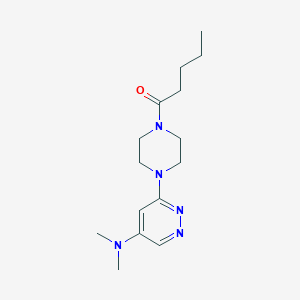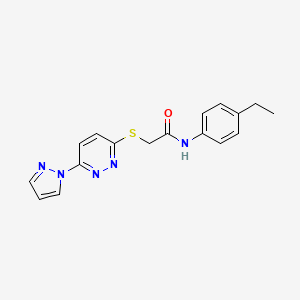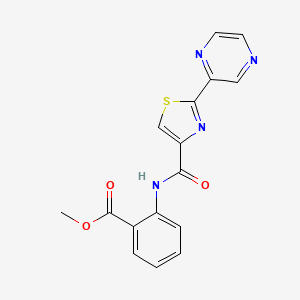
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H14FN5O3 and its molecular weight is 379.351. The purity is usually 95%.
BenchChem offers high-quality 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A study by El‐Sayed et al. (2008) focused on synthesizing and characterizing new derivatives of 1,3,4-oxadiazole. These derivatives show a potential for various scientific applications due to their unique structural properties (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Biological Evaluation
- Desai et al. (2016) explored the antimicrobial activity and cytotoxicity of novel fluorinated pyrazole compounds incorporating pyridyl 1,3,4-oxadiazole motifs. This research contributes to understanding the biological potential of such compounds (Desai, Kotadiya, Trivedi, Khedkar, & Jha, 2016).
Antimicrobial Activities
- Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. This highlights another application in the realm of antimicrobial research (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Apoptosis Induction and Anticancer Potential
- Zhang et al. (2005) identified certain 1,2,4-oxadiazole derivatives as novel apoptosis inducers with potential as anticancer agents. This research indicates the significant potential of these compounds in cancer therapy (Zhang, Kasibhatla, Kuemmerle, et al., 2005).
Conformational Analysis
- Shishkina et al. (2021) analyzed conformational polymorphs of a related compound, contributing to the understanding of its structural versatility and potential applications in medicinal chemistry (Shishkina, Konovalova, Kovalenko, et al., 2021).
Cancer Cell Poisoning through Respiratory Chain Inhibition
- Sica et al. (2019) investigated the lethal poisoning of cancer cells through respiratory chain inhibition in combination with compounds like 1-cyclopropyl-4-[(5-methyl-3-(3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)methyl]pyridin-2-yl)piperazine, highlighting a novel approach to targeting cancer cells (Sica, Bravo-San Pedro, Izzo, et al., 2019).
properties
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3/c20-14-6-2-1-4-12(14)17-21-15(23-27-17)10-25-9-3-5-13(19(25)26)18-22-16(24-28-18)11-7-8-11/h1-6,9,11H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQZMRLXAJMWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC=CN(C3=O)CC4=NOC(=N4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2810585.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide](/img/structure/B2810586.png)

![5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2810588.png)


![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2810591.png)


![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide](/img/structure/B2810594.png)